2-Propyl-3-pentenoic acid

Description

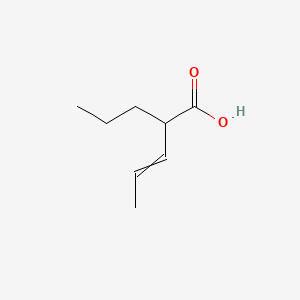

It is characterized by a five-carbon backbone with a propyl group at position 2 and a double bond at position 3 (denoted as 3-ene). This compound is generated during VPA metabolism via ω-1 dehydrogenation, as part of hepatic cytochrome P450-mediated oxidation pathways .

Detection of 2-propyl-3-pentenoic acid in human urine is achieved through gas chromatography/mass spectrometry (GC/MS), with its trimethylsilyl (TMS) derivative producing a molecular ion at m/z 212 and a fragment at m/z 197 (M - 15) . However, its low urinary concentration often necessitates selective ion monitoring (SIM) rather than reliance on total ion current (TIC) chromatograms for identification .

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

2-propylpent-3-enoic acid |

InChI |

InChI=1S/C8H14O2/c1-3-5-7(6-4-2)8(9)10/h3,5,7H,4,6H2,1-2H3,(H,9,10) |

InChI Key |

WTMAHJABDOHPDJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C=CC)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

2-Propyl-3-pentenoic acid belongs to a family of unsaturated VPA metabolites, which includes positional isomers, stereoisomers, and doubly unsaturated analogs. Below is a systematic comparison:

Table 1: Structural and Analytical Comparison of VPA Metabolites

Key Findings:

Structural Differences: The position and geometry of double bonds influence metabolic pathways and detection. For example, this compound (3-ene) is formed via ω-1 oxidation, while 2-ene isomers (Z/E) arise from α-oxidation . Doubly unsaturated metabolites (e.g., E-2,4-diene) require additional dehydrogenation steps (arrows 4–6), increasing their structural complexity .

Detection Challenges: Co-elution Issues: Diene metabolites (e.g., E-2,4-diene) often co-elute with urea in urine samples, necessitating urease pretreatment for accurate identification . Sensitivity: this compound and 4-ene metabolites are present in trace-to-low concentrations, requiring SIM for reliable detection. In contrast, 2-ene isomers (Z/E) are more abundant but require differentiation via retention times .

Metabolic Relevance: this compound is a major mono-ene metabolite, implicated in VPA’s hepatotoxicity due to its reactive acyl-CoA intermediates .

Commercial Availability: this compound is commercially available (e.g., Hangzhou Dayangchem Co. Ltd.), facilitating pharmacological and toxicological studies . Other metabolites, particularly dienes, are less accessible due to synthesis challenges.

Preparation Methods

Phosphorus Ylide Intermediate

A key approach involves generating a phosphorus ylide from 2-bromo-valeric acid derivatives. For example, ethyl 2-bromo-2-propylpentanoate reacts with triphenylphosphine in dimethylformamide (DMF) to form a phosphonium salt, which is treated with a strong base (e.g., potassium hydroxide) to yield the ylide. This ylide undergoes condensation with propionaldehyde under Wittig conditions:

Saponification and Isolation

The ester intermediates are hydrolyzed to acids using basic conditions:

-

Procedure : Ethyl 2-propyl-3-pentenoate is treated with NaOH in methanol for 5 days at room temperature, followed by acidification.

-

Yield : Near-quantitative conversion, yielding this compound as a minor component (20% of the mixture).

-

Purification : Fine distillation separates the 3-pentenoic acid isomer (boiling point 135–136°C at 15 mmHg).

Elimination Reactions from Halogenated Precursors

Dehydrohalogenation of α-bromo esters is a common route to α,β-unsaturated acids.

HBr Elimination with Tertiary Amines

Ethyl 2-bromo-2-propylpentanoate undergoes HBr elimination using cyclic tertiary amines (e.g., triethylenediamine) in acetonitrile:

-

Conditions : Reflux for 6–10 hours, yielding ethyl 2-propyl-2-pentenoate (E-isomer predominant) and ethyl 2-propyl-3-pentenoate as byproducts.

-

Mechanism : The amine abstracts β-hydrogen, leading to conjugate elimination. Steric effects favor 2-pentenoate formation, but trace 3-pentenoate arises via carbocation rearrangements.

-

Yield : 62% for the E-2-pentenoate, with 3-pentenoate comprising <5%.

Acid-Catalyzed Elimination

Alternative methods use concentrated HCl or H₂SO₄ to promote elimination:

-

Procedure : 2-Bromo-2-propylpentanoic acid is heated with HCl, forming this compound via allylic carbocation intermediates.

-

Challenges : Low regioselectivity and competing polymerization require careful temperature control (100–120°C).

Dehydration of Hydroxy Acid Precursors

Dehydration of 2-hydroxy-2-propylpentanoic acid offers a route to unsaturated acids.

Thermal Dehydration with Amines

Heating 2-hydroxy-2-propylpentanoic acid with N-methylpyrrolidine at 230–240°C induces dehydration:

-

Conditions : Reaction proceeds for 1 hour under nitrogen, yielding 2-propyl-2-pentenoic acid (50.7%) and this compound (10–15%).

-

Purification : Distillation at reduced pressure isolates the 3-pentenoic acid isomer.

Byproduct Isolation from Valproic Acid Metabolites

This compound is a known metabolite of valproic acid, formed via hepatic β-oxidation. Industrial-scale isolation involves:

-

Extraction : Acidified urine or plasma samples are extracted with n-hexane.

-

Chromatography : Reverse-phase HPLC separates 3-pentenoic acid from other metabolites.

Comparative Analysis of Methods

Challenges and Optimization Strategies

-

Isomer Separation : Distillation and crystallization (e.g., using petroleum ether at –10°C) improve purity but reduce yields.

-

Regioselectivity : Steric hindrance in Wittig reactions favors 2-pentenoate; polar solvents slightly increase 3-pentenoate formation.

-

Scale-Up Issues : Elimination methods generate HBr gas, requiring specialized equipment .

Q & A

Q. What spectroscopic methods are recommended for confirming the structure and purity of 2-Propyl-3-pentenoic acid?

To confirm structure and purity, use:

- IR spectroscopy : Characteristic C=O stretching (1700–1750 cm⁻¹) and C=C stretching (~1640 cm⁻¹) bands, validated against NIST reference spectra for structurally related unsaturated carboxylic acids .

- NMR spectroscopy : ¹H NMR for vinyl proton splitting patterns (δ 5.0–6.0 ppm) and ¹³C NMR for carbonyl (δ 170–180 ppm) and alkene carbons (δ 120–130 ppm). Internal standards (e.g., TMS) ensure accuracy .

- HPLC-UV : Monitor purity at λ ≈ 210 nm, achieving ≥98% purity as demonstrated for deuterated analogs .

Q. What safety protocols are critical when handling this compound?

- Engineering controls : Use fume hoods to limit inhalation exposure .

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Exposure monitoring : Implement personal air sampling to track airborne concentrations, adhering to OSHA’s Permissible Exposure Limits (PELs) for similar carboxylic acids (e.g., 10 mg/m³ TWA) .

- Emergency measures : Provide eyewash stations and emergency showers. Contaminated clothing must be removed immediately and laundered separately .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions?

Methodological steps include:

Re-examine experimental conditions : Ensure solvent deuteration (e.g., DMSO-d6) and temperature control to minimize artifacts .

Computational validation : Perform DFT calculations with solvent models (e.g., PCM) to simulate chemical shifts. Compare with NIST reference data .

Dynamic NMR analysis : Conduct variable-temperature NMR to assess conformational equilibria (e.g., rotational barriers about the C=C bond).

Cross-validation : Confirm molecular integrity via high-resolution mass spectrometry (HRMS) .

Q. What experimental design principles are essential for studying acid-catalyzed reactions of this compound?

- Variable control : Systematically vary catalyst concentration (e.g., H₂SO₄, 0.1–1.0 mol%) and temperature (40–100°C) to establish kinetic profiles .

- Quench techniques : Halt reactions at timed intervals to capture intermediates (e.g., using liquid N₂).

- Atmospheric effects : Compare reactions under inert (N₂) vs. ambient conditions to assess oxidation side products .

- Analytical rigor : Use GC-MS for real-time product analysis and factorial design to optimize parameters .

Q. How can isotopic labeling strategies track metabolic pathways of this compound?

Synthesis of labeled analogs : Prepare deuterated derivatives (e.g., 2-(Propyl-3,3,3-d₃)pentanoic acid) under anhydrous, inert conditions (60–80°C) .

In vivo tracing : Administer labeled compound to model organisms; extract metabolites via solid-phase extraction (SPE).

LC-HRMS analysis : Use multiple reaction monitoring (MRM) to detect labeled metabolites. Correct for natural isotope abundance with tools like XCMS .

Q. How should researchers address contradictions between experimental IR data and literature values?

- Baseline correction : Ensure spectra are baseline-subtracted to eliminate solvent or moisture interference.

- Reference validation : Cross-check against NIST’s condensed-phase thermochemistry data for similar compounds .

- Sample purity : Reassess via HPLC to exclude contaminants affecting spectral peaks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.